

Target Binding Site and Mechanism of Action

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| Compound of Interest | | |
|----------------------|-------------------|-----------|
| Compound Name: | P-gp inhibitor 29 | |
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P-gp inhibitor 29 targets a putative allosteric binding site located in the N-terminal half of the P-glycoprotein.[1] This site is situated near the interface of the two nucleotide-binding domains (NBDs) but is significantly outside of the ATP-binding sites.[1] Computational docking studies, using a P-gp structural model based on the Sav1866 crystal structure, have elucidated the binding pose of compound 29.[1]

The inhibitor is hypothesized to function as a non-competitive inhibitor of ATP binding.[1] This is supported by evidence showing that it inhibits both basal and transport-substrate stimulated ATP hydrolysis activities of purified P-gp, indicating a direct interaction with the energy-harvesting steps of substrate pumping.[1] The binding of compound 29 to this allosteric site is thought to modulate the conformational changes necessary for substrate transport and ATP hydrolysis, thereby inhibiting the pump's function.

Structure-Activity Relationship and Optimization

The discovery of compound 29 was the result of computationally accelerated drug discovery efforts targeting the NBDs of P-gp.[2] Structure-based rational design guided the optimization of compound 29. It was hypothesized that increasing the size and hydrophobicity of one end of the molecule would allow it to better fill a large hydrophobic pocket within the binding site, thus increasing binding affinity.[1] This region of the binding site is where the cyclopropyl group of the parent compound 29 interacts.[1]

This led to the synthesis and evaluation of several variants of compound 29. These variants were designed to have improved efficacy in reversing multidrug resistance (MDR) in cancer cells that overexpress P-gp.[1]



Quantitative Data Summary

The following tables summarize the available quantitative data for **P-gp inhibitor 29** and its variants from cell-based and biochemical assays.

Table 1: Cellular Activity of Compound 29 Variants in DU145TXR Cells

| Compound | Relative Calcein Accumulation (compared to parental compound 29) | Resensitization to Paclitaxel (compared to parental compound 29) |
|---------------|--|--|
| 29 (Parental) | Baseline | Baseline |
| 216 | Lower | Marginally better at lower concentrations |
| 227 | Lower | Better at all concentrations tested |
| 231 | Lower | Better at all concentrations tested |
| 541 | Lower | Better at all concentrations tested |
| 551 | Marginally higher | Better at all concentrations tested |

Data extracted from a study on optimizing targeted inhibitors of P-glycoprotein. The study indicated that lower calcein accumulation in this specific assay format was correlated with increased P-gp inhibition by the variants compared to the parental compound 29. Variants 227, 231, 541, and 551 were more effective at re-sensitizing multidrug-resistant cells to paclitaxel than the original compound 29.[1]

Experimental Protocols

A combination of computational and experimental techniques was employed to identify, characterize, and optimize **P-gp inhibitor 29**.



Computational Docking

- Protein Model: A structural model of human P-gp was used, which was based on the X-ray crystal structure of the bacterial ABC transporter Sav1866 (PDB accession: 2HYD).[1]
- Docking Software: The specific docking software is not mentioned in the provided text, but the process involved using a target box that encompassed the putative allosteric site on Pgp.[1]
- Screening Process: A library of molecules was computationally screened for their potential
 binding affinity to the allosteric site on P-gp.[1] A counterscreening step was performed to
 select against compounds with high predicted interaction affinities for the drug-binding
 domains of P-gp to reduce the likelihood of the inhibitors being pump substrates themselves.
 [1]

Chemical Synthesis of Compound 29 Variants

- Retrosynthetic Analysis: A central retrosynthetic disconnection of a carbon—sulfur bond in compound 29 was utilized for the virtual and actual synthesis of its variants.[1]
- Rational Design: Structure-based rational design and visual inspection of the putative binding site of compound 29 on P-gp guided the synthesis of derivatives with varied structural and physicochemical properties.[1]

Cell-Based Assays

- Calcein AM Accumulation Assay: This assay was used to assess the P-gp inhibitory activity
 of compound 29 and its variants in a multidrug-resistant prostate cancer cell line
 (DU145TXR) that overexpresses P-gp.[1] Calcein AM is a non-fluorescent, lipophilic
 compound that can readily cross the cell membrane. Inside the cell, it is hydrolyzed by
 esterases into the fluorescent and membrane-impermeable calcein. As Calcein AM is a
 substrate of P-gp, its accumulation inside the cells is inversely proportional to P-gp activity.
- Chemosensitization Assay: The ability of the inhibitors to reverse MDR was evaluated by treating P-gp-overexpressing cancer cells (DU145TXR) with a chemotherapeutic agent (paclitaxel) in the presence or absence of the inhibitors.[1] Cell viability was measured to determine the extent of resensitization.



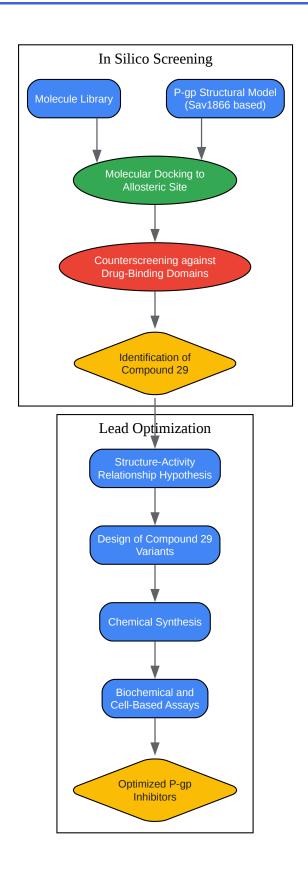
Biochemical Assays

 P-gp ATPase Activity Assay: The effect of the inhibitors on the ATP hydrolysis activity of purified P-gp was measured. These assays were conducted in the presence and absence of a transport substrate to determine the impact on both basal and substrate-stimulated ATPase activity.[1]

Visualizations

The following diagrams illustrate the computational workflow and the proposed mechanism of action for **P-gp inhibitor 29**.

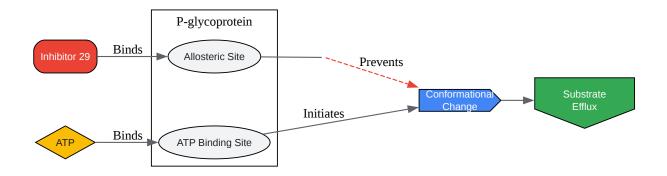




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Computational workflow for the discovery and optimization of P-gp inhibitor 29.





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Proposed allosteric inhibition mechanism of P-gp by compound 29.

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References

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